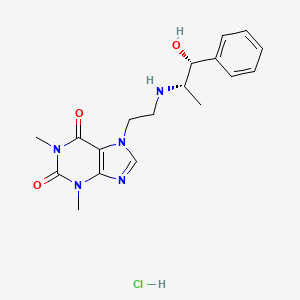

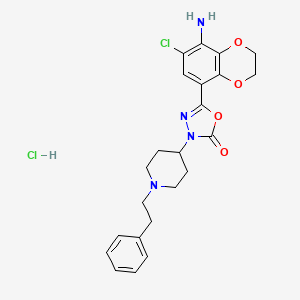

カペセロド塩酸塩

説明

Capeserod hydrochloride is a selective 5-HT4 receptor partial agonist . It potently enhances cognition, learning, and memory, and also possesses antidepressant effects .

Synthesis Analysis

The structure-activity relationship of Capeserod hydrochloride was estimated using three-dimensional quantitative structure-activity relationship (3D-QSAR) techniques based on these structures’ field molecular (force and Gaussian field) . The largest contributions are provided by steric and hydrogen bond acceptors properties .Molecular Structure Analysis

The molecular formula of Capeserod hydrochloride is C23H26Cl2N4O4 . The InChI is InChI=1S/C23H25ClN4O4.ClH/c24-18-14-17 (20-21 (19 (18)25)31-13-12-30-20)22-26-28 (23 (29)32-22)16-7-10-27 (11-8-16)9-6-15-4-2-1-3-5-15;/h1-5,14,16H,6-13,25H2;1H .Chemical Reactions Analysis

Capeserod hydrochloride is a selective 5-HT4 receptor partial agonist . It enhances cognition, learning, and memory .Physical And Chemical Properties Analysis

The molecular weight of Capeserod hydrochloride is 493.4 g/mol . It has 2 hydrogen bond donors and 7 hydrogen bond acceptors .科学的研究の応用

認知機能の向上

カペセロドは、選択的な5-HT4受容体部分アゴニストです . 認知、学習、記憶を強力に強化します . そのため、アルツハイマー病などの病状における認知障害の治療のための潜在的な候補となっています .

抗うつ効果

認知機能向上効果に加えて、カペセロドは抗うつ効果も持っています . これは、気分障害の治療に役立つ可能性があります .

3. 記憶障害と認知症の治療 カペセロドは、2004年から2006年にかけて、記憶障害と認知症の治療のために第II相臨床試験が行われました . しかし、それ以来、新たな情報は出ておらず、開発は中止されたようです .

神経系疾患の治療

カペセロドは、様々な神経系疾患の治療に用いられることが示されています . これは、認知と気分への影響による可能性があります .

消化器系疾患の治療

カペセロドは、消化器系疾患の治療にも用いられることが示されています . これは、セロトニンの消化管における役割に関係している可能性があります .

胃不全麻痺の治療

カペセロドは、胃不全麻痺の治療のために開発されています . この病状は、胃の排空が遅れて起こり、吐き気や嘔吐などの症状を引き起こす可能性があります .

小児潰瘍性大腸炎の治療

カペセロドは、小児潰瘍性大腸炎の治療に用いられることが示されています . これは、消化管に炎症や潰瘍を引き起こす慢性的な炎症性腸疾患です .

消化器疾患の治療

カペセロドは、様々な消化器疾患の治療に用いられることが示されています . これは、消化管のセロトニン受容体への影響に関係している可能性があります .

作用機序

Target of Action

Capeserod Hydrochloride is a selective partial agonist of the serotonin type 4 (5-HT4) receptor . The 5-HT4 receptor is a part of the serotonin receptor family that binds serotonin, a neurotransmitter that has various functions, including the regulation of mood, appetite, and sleep .

Mode of Action

As a 5-HT4 receptor partial agonist , Capeserod Hydrochloride binds to these receptors and mimics the action of serotonin to a certain extent . It has a Ki value of 0.6 nM and an intrinsic activity (IA) of 40-50% relative to serotonin .

Biochemical Pathways

The activation of 5-HT4 receptors by Capeserod Hydrochloride can lead to various downstream effects. In the gastrointestinal (GI) tract, these receptors perform various functions, including gastric emptying, decreasing oesophageal reflux, and promoting intestinal peristalsis .

Pharmacokinetics

It’s worth noting that the drug was found to be safe and well-tolerated in clinical trials .

Result of Action

Capeserod Hydrochloride potently enhances cognition, learning, and memory, and also possesses antidepressant effects . It has been investigated in multiple clinical trials involving over 600 patients .

Action Environment

The action of Capeserod Hydrochloride can be influenced by various environmental factors. For instance, it is being repurposed for use in the treatment of gastrointestinal (GI) diseases

将来の方向性

First Wave BioPharma has acquired Sanofi’s Capeserod with plans to repurpose it as a gastrointestinal (GI) disease therapy . They plan to meet with the U.S. Food and Drug Administration (FDA) to establish a development and regulatory pathway for Capeserod in GI diseases with the intent to initiate clinical trials in 2024 .

特性

IUPAC Name |

5-(5-amino-6-chloro-2,3-dihydro-1,4-benzodioxin-8-yl)-3-[1-(2-phenylethyl)piperidin-4-yl]-1,3,4-oxadiazol-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25ClN4O4.ClH/c24-18-14-17(20-21(19(18)25)31-13-12-30-20)22-26-28(23(29)32-22)16-7-10-27(11-8-16)9-6-15-4-2-1-3-5-15;/h1-5,14,16H,6-13,25H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNNFXZHLRNQJIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2C(=O)OC(=N2)C3=CC(=C(C4=C3OCCO4)N)Cl)CCC5=CC=CC=C5.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26Cl2N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10430955 | |

| Record name | 5-(8-Amino-7-chloro-2,3-dihydro-1,4-benzodioxin-5-yl)-3-[1-(2-phenylethyl)piperidin-4-yl]-1,3,4-oxadiazol-2(3H)-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10430955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

493.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

191023-43-5 | |

| Record name | Capeserod hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0191023435 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-(8-Amino-7-chloro-2,3-dihydro-1,4-benzodioxin-5-yl)-3-[1-(2-phenylethyl)piperidin-4-yl]-1,3,4-oxadiazol-2(3H)-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10430955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CAPESEROD HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5M8TM6AN9Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

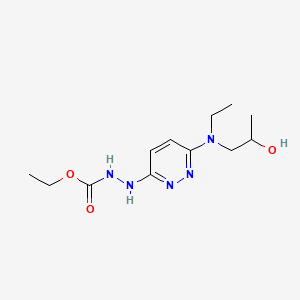

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。